3-Bromo-2-(2-bromoethoxy)-2-methylbutane
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Overview
Description
3-Bromo-2-(2-bromoethoxy)-2-methylbutane is an organic compound with the molecular formula C7H14Br2O It is a brominated ether derivative, characterized by the presence of two bromine atoms and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-bromoethoxy)-2-methylbutane typically involves the bromination of 2-(2-bromoethoxy)-2-methylbutane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-bromoethoxy)-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, ethers, or amines are formed.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are produced.
Scientific Research Applications
3-Bromo-2-(2-bromoethoxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-bromoethoxy)-2-methylbutane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage can also undergo oxidation, leading to the formation of carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A similar compound with a single bromine atom and no ether linkage.
1-Bromo-2-methylpropane: Another related compound with a different bromine substitution pattern.
2-Bromo-2-methylbutane: Similar in structure but lacks the ether linkage.
Uniqueness
3-Bromo-2-(2-bromoethoxy)-2-methylbutane is unique due to the presence of both bromine atoms and an ether linkage, which imparts distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
88738-93-6 |
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Molecular Formula |
C7H14Br2O |
Molecular Weight |
273.99 g/mol |
IUPAC Name |
3-bromo-2-(2-bromoethoxy)-2-methylbutane |
InChI |
InChI=1S/C7H14Br2O/c1-6(9)7(2,3)10-5-4-8/h6H,4-5H2,1-3H3 |
InChI Key |
RSDYQWSSYDPOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OCCBr)Br |
Origin of Product |
United States |
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